N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a cyclopentyl group, a 4-fluorophenyl group, a methyl group, and an amine group .
Synthesis Analysis
The synthesis of similar pyrazolo[1,5-a]pyrimidine compounds often involves the reaction of a 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile with guanidine . The reaction is typically carried out in a solvent like methanol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, along with the attached cyclopentyl, 4-fluorophenyl, methyl, and amine groups . The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For instance, the amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Scientific Research Applications
Antitubercular Agent
Pyrazolo[1,5-a]pyrimidines have been explored for their potential as antitubercular agents. The structural analogs of this compound have shown promising results against Mycobacterium tuberculosis . For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and tested for their minimum inhibitory concentration (MIC) against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis, with some compounds displaying in vitro activity .
Anti-Inflammatory Activity
The pyrimidine moiety is known for its anti-inflammatory properties. Research has indicated that pyrimidine derivatives can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . This suggests that N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine could be a candidate for developing new anti-inflammatory drugs.
Pharmacokinetic Studies
The physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their molecular weight and ClogP values, are conducive to maintaining drug-likeness during lead optimization. This makes them suitable subjects for pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to target kinases , and some pyrrolo[2,3-d]pyrimidine derivatives have shown activity against Mycobacterium tuberculosis .
Mode of Action
It’s known that kinase inhibitors typically work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting cellular signaling . In the case of anti-tubercular agents, they often inhibit essential biochemical pathways in the bacteria, leading to its death .
Biochemical Pathways
Kinase inhibitors generally disrupt signal transduction pathways, leading to altered cell growth and proliferation . Anti-tubercular agents can affect a variety of bacterial pathways, including cell wall synthesis, protein synthesis, and DNA replication .
Pharmacokinetics
It’s worth noting that the drug-likeness of a compound can be influenced by factors such as its molecular weight and clogp value .
Result of Action
Kinase inhibitors can lead to cell cycle arrest and apoptosis . Anti-tubercular agents can result in the death of Mycobacterium tuberculosis .
properties
IUPAC Name |
N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4/c1-12-10-17(22-15-4-2-3-5-15)23-18(21-12)16(11-20-23)13-6-8-14(19)9-7-13/h6-11,15,22H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZGKWITVKFFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
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